Ethyl 5-sec-butyl-1H-indole-2-carboxylate
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Overview
Description
Indole derivatives are aromatic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-sec-butyl-1H-indole-2-carboxylate” are not available, indole derivatives are generally synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method used in the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives can vary, but they generally contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific structure of “this compound” is not available in the sources I found.Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis Techniques
A notable method for synthesizing highly functionalized tetrahydropyridines involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. An expansion of this technique uses ethyl 2-(substituted-methyl)-2,3-butadienoates, yielding ethyl 2,6-cis-disubstituted tetrahydropyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Chemical Transformations and Bioactivity
Ethyl indolyl butanoate, through sequential chemical transformations, leads to indolyl butanohydrazide and further to 1,3,4-oxadiazole-2-thiol analogs. These compounds, upon further reactions, yield a range of N-substituted derivatives tested for their antidiabetic potential. The compounds exhibit significant α-glucosidase inhibition, indicating potential as lead molecules for antidiabetic agent research (Nazir et al., 2018).
Medicinal Chemistry and Anti-inflammatory Potential
The structural optimization of 2-amino-5-hydroxy-1H-indoles led to the development of novel benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate. This compound inhibits 5-lipoxygenase activity, suggesting potential for anti-inflammatory therapeutics (Karg et al., 2009).
Chemical Properties and Structural Analysis
The study of ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate reveals its almost planar benzimidazole ring system and interactions within the crystal, highlighting its structural characteristics and potential for further chemical analysis (Arumugam et al., 2010).
Innovative Synthetic Approaches
Innovative synthetic studies on indoles and related compounds demonstrate the acylation of ethyl indole-2-carboxylate, leading to ethyl 3-acylindole-2-carboxylates. These findings open new pathways for the regioselective preparation of acylindoles from a common substrate by modifying reaction conditions (Murakami et al., 1988).
Mechanism of Action
Target of Action
Ethyl 5-sec-butyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific target and the biological context.
Result of Action
Given the broad spectrum of biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-butan-2-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRRZKPXZQHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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